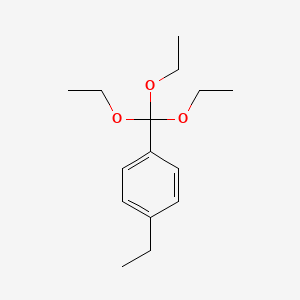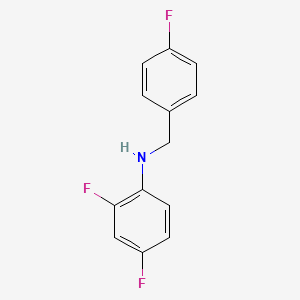
2,4-Difluoro-N-(4-fluorobenzyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Difluoro-N-(4-fluorobenzyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aromatic groups. This compound is characterized by the presence of fluorine atoms at the 2 and 4 positions on the aniline ring and an additional fluorine atom on the benzyl group attached to the nitrogen atom. It is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-N-(4-fluorobenzyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluoroaniline and 4-fluorobenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,4-difluoroaniline is reacted with 4-fluorobenzyl chloride in an organic solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
2,4-Difluoro-N-(4-fluorobenzyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted anilines, while oxidation can produce quinones or other oxidized compounds.
科学研究应用
2,4-Difluoro-N-(4-fluorobenzyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorine substitution pattern makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of 2,4-Difluoro-N-(4-fluorobenzyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions with target molecules, leading to increased binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
相似化合物的比较
Similar Compounds
2,4-Difluoroaniline: Lacks the benzyl group and has different reactivity and applications.
4-Fluorobenzylamine: Lacks the difluoro substitution on the aniline ring and has different chemical properties.
2,4-Difluorobenzylamine: Similar structure but lacks the fluorine atom on the benzyl group.
Uniqueness
2,4-Difluoro-N-(4-fluorobenzyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability, lipophilicity, and ability to participate in specific interactions with biological targets, making it valuable in various research and industrial applications.
属性
分子式 |
C13H10F3N |
|---|---|
分子量 |
237.22 g/mol |
IUPAC 名称 |
2,4-difluoro-N-[(4-fluorophenyl)methyl]aniline |
InChI |
InChI=1S/C13H10F3N/c14-10-3-1-9(2-4-10)8-17-13-6-5-11(15)7-12(13)16/h1-7,17H,8H2 |
InChI 键 |
AQKIMCOJXTXPOV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CNC2=C(C=C(C=C2)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((9H-Fluoren-9-yl)methyl) 7-(tert-butyl) (4S,7S,9aS)-4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate](/img/structure/B13355403.png)
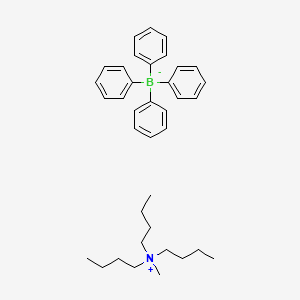
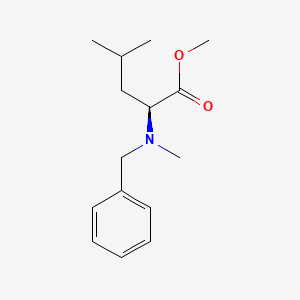
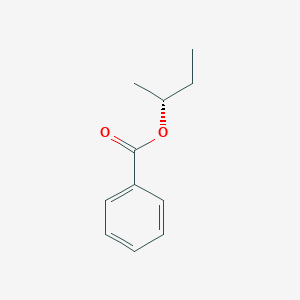
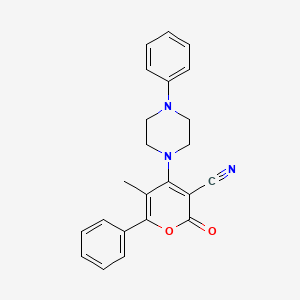
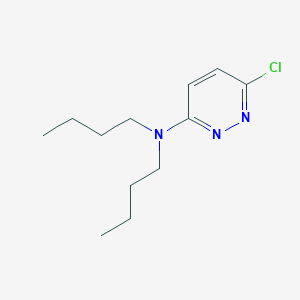
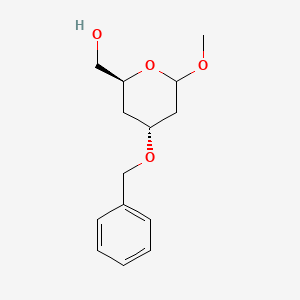
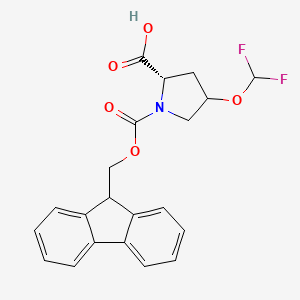
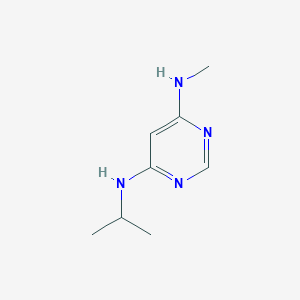
![6-(3-Phenylpropyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355454.png)
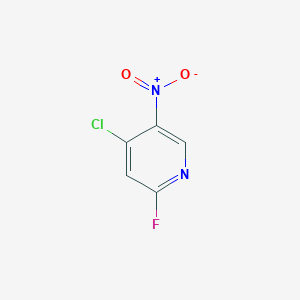
![3-Bromo-5H-benzo[b]carbazole](/img/structure/B13355468.png)
![2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B13355475.png)
